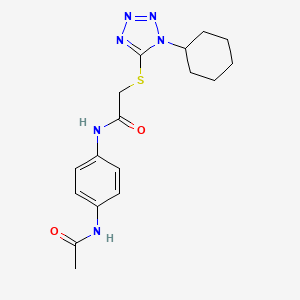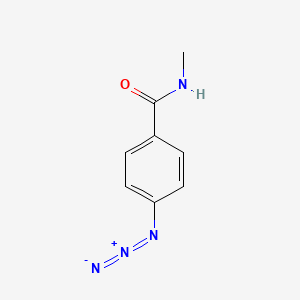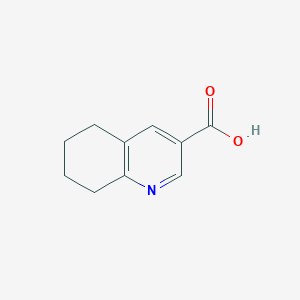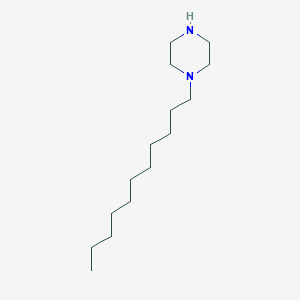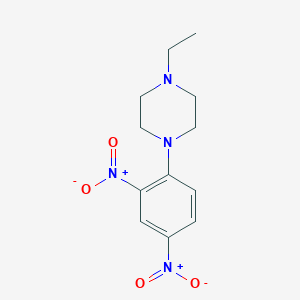
1-(2,4-Dinitrophenyl)-4-ethylpiperazine
概要
説明
1-(2,4-Dinitrophenyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a 2,4-dinitrophenyl group attached to the piperazine ring, along with an ethyl group at the 4-position of the piperazine ring
作用機序
Target of Action
The primary target of 1-(2,4-Dinitrophenyl)-4-ethylpiperazine is likely to be similar to that of 2,4-Dinitrophenol (DNP), given the structural similarity. DNP is known to target the mitochondria , specifically the oxidative phosphorylation process . It acts as an uncoupler, disrupting the proton gradient established in the mitochondria during the electron transport chain .
Mode of Action
This compound, like DNP, likely interacts with its targets by uncoupling oxidative phosphorylation . This means it allows protons to cross the mitochondrial membrane without the generation of ATP, disrupting the normal energy production processes of the cell . This results in the rapid loss of ATP and an increase in heat production .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling this process, it disrupts the normal flow of protons across the mitochondrial membrane, which in turn affects the downstream production of ATP . This can have wide-ranging effects on cellular processes that depend on ATP for energy.
Pharmacokinetics
It also exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is likely to be a disruption of normal cellular energy production . By uncoupling oxidative phosphorylation, the compound causes a rapid loss of ATP and an increase in heat production . This can lead to a state of uncontrolled hyperthermia in the case of overdose .
生化学分析
Biochemical Properties
1-(2,4-Dinitrophenyl)-4-ethylpiperazine has been found to interact with various enzymes and proteins. For instance, it has been shown to bind to certain enzymes, altering their activity and influencing biochemical reactions . The nature of these interactions is largely dependent on the specific properties of the enzymes and proteins involved .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with various cellular components and its influence on biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the particular biochemical context in which the compound is acting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The temporal dynamics of these effects are likely influenced by a variety of factors, including the specific experimental conditions and the nature of the biochemical systems being studied .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . These dosage-dependent effects provide important insights into the compound’s biochemical activity and its potential impacts on biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels . The specific pathways involved are likely dependent on the particular biochemical context in which the compound is acting .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through a variety of mechanisms . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation . These transport and distribution processes play a crucial role in determining the compound’s biochemical activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of the compound provides important insights into its biochemical activity and its effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
1-(2,4-Dinitrophenyl)-4-ethylpiperazine can be synthesized through a multi-step process involving the following key steps:
-
Nitration of Phenyl Ring: : The synthesis begins with the nitration of a phenyl ring to introduce nitro groups at the 2 and 4 positions. This can be achieved by treating phenyl compounds with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
-
Formation of 2,4-Dinitrophenylhydrazine: : The nitrated phenyl compound is then converted to 2,4-dinitrophenylhydrazine by reacting it with hydrazine hydrate.
-
Formation of 1-(2,4-Dinitrophenyl)piperazine: : The 2,4-dinitrophenylhydrazine is then reacted with piperazine to form 1-(2,4-dinitrophenyl)piperazine. This reaction typically requires heating and may be carried out in the presence of a suitable solvent such as ethanol or methanol.
-
Ethylation: : Finally, the 1-(2,4-dinitrophenyl)piperazine is ethylated at the 4-position using an alkylating agent such as ethyl iodide or ethyl bromide. This step is usually carried out under basic conditions, using a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(2,4-Dinitrophenyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:
-
Reduction: : The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups. Common reagents for such reactions include nucleophiles like amines or thiols.
-
Oxidation: : The ethyl group in the compound can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-(2,4-Diaminophenyl)-4-ethylpiperazine.
Substitution: 1-(2,4-Diaminophenyl)-4-ethylpiperazine derivatives with various substituents.
Oxidation: 1-(2,4-Dinitrophenyl)-4-carboxypiperazine or 1-(2,4-Dinitrophenyl)-4-formylpiperazine.
科学的研究の応用
1-(2,4-Dinitrophenyl)-4-ethylpiperazine has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of enzymes or receptors involved in various diseases.
-
Materials Science: : The compound’s unique electronic properties, due to the presence of nitro groups, make it useful in the development of advanced materials such as organic semiconductors and conductive polymers.
-
Biological Research: : The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable in research.
-
Industrial Applications: : The compound is explored for its potential use in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
類似化合物との比較
1-(2,4-Dinitrophenyl)-4-ethylpiperazine can be compared with other similar compounds, such as:
-
1-(2,4-Dinitrophenyl)piperazine: : This compound lacks the ethyl group at the 4-position, which may affect its reactivity and applications. The presence of the ethyl group in this compound can enhance its lipophilicity and influence its interactions with biological targets.
-
1-(2,4-Dinitrophenyl)-4-methylpiperazine: : This compound has a methyl group instead of an ethyl group at the 4-position. The difference in alkyl chain length can impact the compound’s physical and chemical properties, such as solubility and reactivity.
-
1-(2,4-Dinitrophenyl)-4-phenylpiperazine: : This compound has a phenyl group at the 4-position, which can significantly alter its electronic properties and potential applications. The presence of the phenyl group can enhance the compound’s ability to participate in π-π interactions and influence its behavior in materials science applications.
Conclusion
This compound is a versatile compound with a wide range of applications in medicinal chemistry, materials science, biological research, and industry Its unique structural features and reactivity make it a valuable tool for scientific research and industrial processes
特性
IUPAC Name |
1-(2,4-dinitrophenyl)-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-2-13-5-7-14(8-6-13)11-4-3-10(15(17)18)9-12(11)16(19)20/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYYOGVVSCULRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


